molecular formula C8H11NO2 B1256952 2-(Aminomethyl)-6-methoxyphenol CAS No. 86855-27-8

2-(Aminomethyl)-6-methoxyphenol

Cat. No. B1256952
CAS RN: 86855-27-8
M. Wt: 153.18 g/mol
InChI Key: CLJHZQFAKIIMBA-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and functional groups. For example, the compound you mentioned likely contains an aminomethyl group and a methoxy group attached to a phenol ring .


Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes. It could include looking at reaction mechanisms, the influence of various conditions on the reaction, and the products formed .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Biomass Conversion and Biorefinery

2-(Aminomethyl)-6-methoxyphenol: can be utilized in the valorization of biomass-derived furfurals. This process involves the reactivity patterns and synthetic strategies that convert biomass into fuels, chemicals, and materials. The compound’s role in this context is critical, as it can serve as a building block for creating biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural, contributing to the development of biorenewable products .

Catalysis in Organic Synthesis

This compound has potential applications in catalysis, particularly in carbon–carbon bond formation reactions. Modified boehmite nanoparticles, when combined with 2-(Aminomethyl)-6-methoxyphenol , have shown to be effective catalysts for Suzuki–Miyaura cross-coupling reactions and Knoevenagel condensation reactions. These reactions are fundamental in synthesizing synthetic materials, commodity chemicals, and biologically relevant molecules .

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve looking at the compound’s effect on enzymes, cell membranes, or other biological targets .

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards. Material safety data sheets (MSDS) are often a good source of this information .

properties

IUPAC Name

2-(aminomethyl)-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJHZQFAKIIMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588300
Record name 2-(Aminomethyl)-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-6-methoxyphenol

CAS RN

86855-27-8
Record name 2-(Aminomethyl)-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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